

# Application Notes & Protocols: CT041 Infusion and Patient Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATV041    |           |
| Cat. No.:            | B12395635 | Get Quote |

#### Introduction

CT041, also known as satricabtagene autoleucel (satri-cel), is an investigational autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2).[1][2] CLDN18.2 is a tight junction protein with highly specific expression in certain normal tissues, but which becomes significantly expressed in various malignancies, particularly digestive system cancers like gastric, gastroesophageal junction, and pancreatic cancer.[3][4] This selective expression makes it an attractive target for cancer therapies.[5] Clinical trials have demonstrated that CT041 has a manageable safety profile and shows encouraging anti-tumor efficacy in heavily pretreated patients with CLDN18.2-positive advanced gastrointestinal cancers.[1][6][7]

These application notes provide a comprehensive overview of the protocols for CT041 infusion and subsequent patient monitoring based on data from early-phase clinical trials.

## Part 1: CT041 Mechanism of Action & Clinical Workflow

CT041 consists of a patient's own T-cells genetically engineered to express a CAR that recognizes CLDN18.2 on tumor cells.[5] The CAR structure includes a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for targeting, a CD28 co-stimulatory domain, and a CD3ζ signaling domain to ensure robust T-cell activation upon antigen binding.[5][8] When the CT041 CAR-T cell engages with a CLDN18.2-expressing tumor cell, the intracellular



### Methodological & Application

Check Availability & Pricing

signaling domains trigger T-cell activation, proliferation, and the release of cytotoxic granules (perforin and granzymes) and pro-inflammatory cytokines, leading to the direct killing of cancer cells.[2]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. moffitt.org [moffitt.org]
- 8. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Application Notes & Protocols: CT041 Infusion and Patient Monitoring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#ct041-infusion-and-patient-monitoring-protocols-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com